(R)-2-Hydroxy-2-phenylpropanoic acid
概要
説明
Synthesis Analysis
The synthesis of (R)-2-Hydroxy-2-phenylpropanoic acid can involve enantioselective metabolism, as demonstrated in studies on cumene (isopropylbenzene) metabolism in rabbits. Notably, the metabolic process results in a high selectivity for (R)-(+)-2-phenyl-1-propanol and its subsequent oxidation to (R)-2-Hydroxy-2-phenylpropanoic acid. This process highlights the compound's formation through preferential omega-hydroxylation and stereochemical inversion, providing insights into its synthetic pathways (Ishida & Matsumoto, 1992).
科学的研究の応用
Chemo-enzymatic Synthesis : Zhao et al. (2014) described a chemo-enzymatic method for preparing chiral hydroxy acids, including (R)-2-Hydroxy-2-phenylpropanoic acid. This process uses Porcine pancreas lipase as a biocatalyst, offering an efficient way to produce chiral compounds used in pharmaceuticals (Zhao, Ma, Fu, & Zhang, 2014).
Resolution and Absolute Configuration Assignment : Drewes et al. (1992) achieved the resolution and assignment of absolute configuration of related compounds, contributing to the understanding of their stereochemistry, crucial for their application in synthesizing optically active compounds (Drewes, Emslie, Field, Khan, & Ramesar, 1992).
Optical Resolution and Synthesis : Shiraiwa et al. (2003, 2002) conducted studies on optical resolution and synthesis of amino hydroxy acids, which are structurally similar to (R)-2-Hydroxy-2-phenylpropanoic acid. Their research provides insights into the production of optically active compounds from racemic mixtures, relevant for pharmaceutical synthesis (Shiraiwa, Saijoh, Suzuki, Yoshida, Nishimura, & Nagasawa, 2003), (Shiraiwa, Suzuki, Sakai, Nagasawa, Takatani, Noshi, & Yamanashi, 2002).
Enantioselective Metabolism : Ishida & Matsumoto (1992) explored the enantioselective metabolism of compounds related to (R)-2-Hydroxy-2-phenylpropanoic acid. Their findings contribute to understanding the metabolic pathways of such compounds in biological systems (Ishida & Matsumoto, 1992).
Enantioselective Synthesis using Microbial Cells : Mitsukura, Yoshida, & Nagasawa (2002) described a method for synthesizing (R)-2-Phenylpropanoic acid from its racemate using microbial cells. This approach highlights the potential of biocatalysis in producing chiral compounds (Mitsukura, Yoshida, & Nagasawa, 2002).
Asymmetric Synthesis and Catalysis : Various studies, including those by Omote et al. (2006), Avenoza et al. (2000), and Toukoniitty et al. (2004), have focused on asymmetric synthesis and catalysis. These research efforts contribute to the development of methods to synthesize chiral compounds, including those structurally related to (R)-2-Hydroxy-2-phenylpropanoic acid, which are important in pharmaceutical and fine chemical industries (Omote, Nishimura, Sato, Ando, & Kumadaki, 2006), (Avenoza, Cativiela, Corzana, Peregrina, & Zurbano, 2000), (Toukoniitty, Busygin, Leino, & Murzin, 2004).
Role in Biosynthesis of Other Compounds : Jarvis, Schaaf, & Oldham (2000) investigated the role of 3-hydroxy-3-phenylpropanoic acid, a compound related to (R)-2-Hydroxy-2-phenylpropanoic acid, in the biosynthesis of benzoic and salicylic acids in plants. This study provides insight into the metabolic pathways of phenolic compounds in plants (Jarvis, Schaaf, & Oldham, 2000).
Synthesis of Chiral HIV Protease Inhibitor Component : Kajiro, Mitamura, Mori, & Hiyama (1999) described the synthesis of a key component of an HIV protease inhibitor using (R)-2-hydroxy-1-indanone, which is structurally related to (R)-2-Hydroxy-2-phenylpropanoic acid. This work highlights the application of chiral compounds in developing antiviral drugs (Kajiro, Mitamura, Mori, & Hiyama, 1999).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, and environmental impact. It’s important to know how to handle and dispose of the compound safely.
将来の方向性
This could involve potential applications of the compound. Is it a promising drug candidate? Could it be used as a catalyst in a chemical reaction? Are there ways to synthesize it more efficiently or from renewable resources?
特性
IUPAC Name |
(2R)-2-hydroxy-2-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-9(12,8(10)11)7-5-3-2-4-6-7/h2-6,12H,1H3,(H,10,11)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCHELUCVWSRRS-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C1=CC=CC=C1)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Hydroxy-2-phenylpropanoic acid | |
CAS RN |
3966-30-1 | |
Record name | Atrolactic acid, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003966301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ATROLACTIC ACID, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H38DKR9931 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。